5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid
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Overview
Description
5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyamino group, a methylthio group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the hydroxyamino and methylthio groups through specific reagents and conditions. For instance, the hydroxyamino group can be introduced via hydroxylamine derivatives, while the methylthio group can be added using methylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce amine derivatives.
Scientific Research Applications
5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylthio group may interact with hydrophobic pockets, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Aminopyrrole-2-carboxylic acid: Similar structure but lacks the hydroxyamino and methylthio groups.
4-Methylthio-2-oxo-2H-pyrrole-3-carboxylic acid: Similar but lacks the hydroxyamino group.
5-Hydroxyamino-2-oxo-2H-pyrrole-3-carboxylic acid: Similar but lacks the methylthio group.
Uniqueness
The presence of both hydroxyamino and methylthio groups in 5-(Hydroxyamino)-4-(methylthio)-2-oxo-2H-pyrrole-3-carboxylic acid makes it unique compared to its analogs
Properties
Molecular Formula |
C6H6N2O4S |
---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-hydroxy-4-methylsulfanyl-5-nitroso-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4S/c1-13-3-2(6(10)11)5(9)7-4(3)8-12/h7,9H,1H3,(H,10,11) |
InChI Key |
SJPAPIBEXLAXEV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(NC(=C1C(=O)O)O)N=O |
Origin of Product |
United States |
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